

Application Notes and Protocols for the Synthesis of L-allo-enduracididine

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Compound of Interest		
Compound Name:	Enduracidin	
Cat. No.:	B576705	Get Quote

Introduction

L-allo-enduracididine is a rare, non-proteinogenic amino acid characterized by a unique cyclic guanidinium moiety. It is a critical component of the antibiotic teixobactin, which has shown significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of L-allo-enduracididine is a key challenge in the total synthesis of teixobactin and its analogues. These application notes provide detailed protocols for various synthetic routes to L-allo-enduracididine, targeting researchers and professionals in drug development and chemical synthesis.

Synthesis Starting from (S)-Glycidol

This scalable and stereoflexible synthesis route utilizes commercially available (S)-glycidol to produce L-allo-enduracididine in ten linear steps. The method is adaptable for the synthesis of all four diastereomers by selecting the appropriate stereoisomer of glycidol and the Sharpless asymmetric dihydroxylation reagent.[1][2]

Quantitative Data Summary



Step	Reaction	Reagents	Yield (%)
1	Protection of primary hydroxyl group	TBDPSCI, imidazole, DCM	95
2	Regioselective ring opening	Vinylmagnesium bromide, Cul, THF	96
3	Mesylation	MsCl, Et3N, DCM	-
4	Azide displacement	NaN3, DMF	90 (over 2 steps)
5	Staudinger reaction	PPh3, THF, H2O	-
6	Boc protection	Boc2O, Et3N, DCM	95 (over 2 steps)
7	Sharpless asymmetric dihydroxylation	AD-mix-β, t-BuOH, H2O	96
8	Guanidinylation	-	-
9	Intramolecular cyclization	Tf2O, DIPEA, DCM	90
10	Deprotection and Oxidation	TBAF, THF; then DMP, NaClO2, NaH2PO4	74 (over 2 steps)
Overall Yield	~22.75%[2]		

Experimental Protocol

Step 1: Protection of (S)-glycidol

- To a solution of (S)-glycidol in dichloromethane (DCM), add imidazole followed by tert-butyldiphenylsilyl chloride (TBDPSCI).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction mixture to obtain the TBDPS-protected glycidol.



Step 2: Regioselective ring opening

- Prepare a solution of vinylmagnesium bromide in tetrahydrofuran (THF).
- Add copper(I) iodide (CuI) as a catalyst.
- Add the protected glycidol solution dropwise at a low temperature (e.g., -78 °C).
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

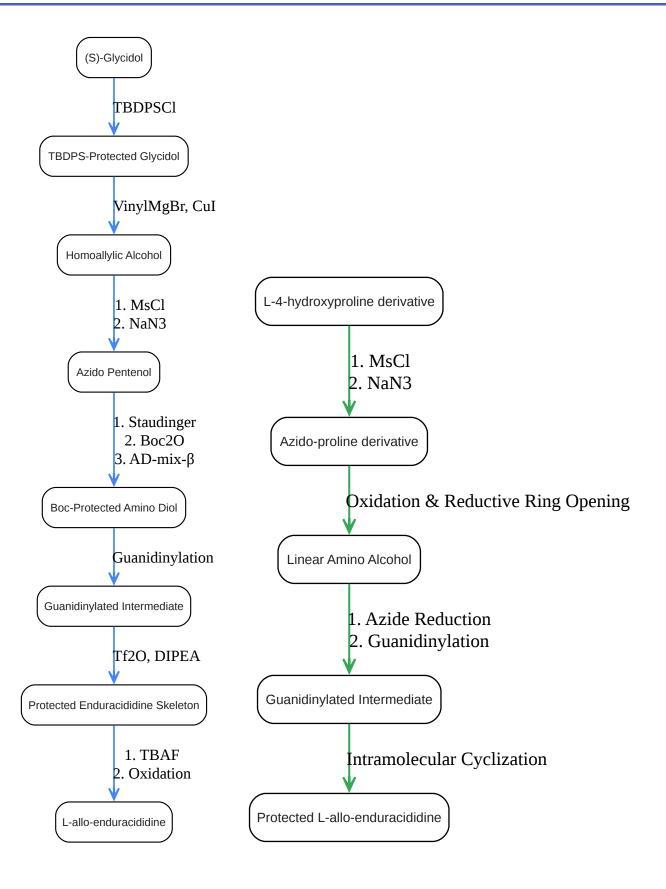
Step 3 & 4: Mesylation and Azide Displacement

- To the homoallylic alcohol from the previous step dissolved in DCM, add triethylamine (Et3N) and cool to 0 °C.
- Add methanesulfonyl chloride (MsCl) dropwise and stir.
- After completion, the crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN3) is added.
- Heat the mixture to facilitate the SN2 reaction, leading to the azide with inversion of configuration.

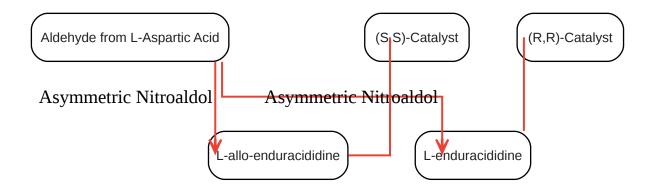
Subsequent Steps: The synthesis continues with a Staudinger reaction to reduce the azide, followed by Boc protection of the resulting amine. A key Sharpless asymmetric dihydroxylation introduces two hydroxyl groups. The diol is then converted to a guanidine, which undergoes intramolecular cyclization to form the protected enduracididine skeleton.[3] Finally, deprotection and oxidation yield the target L-allo-enduracididine.[3]

Synthesis Workflow









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